3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been found to exhibit various types of pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thieno[3,2-d]pyrimidin-4(3H)-one core with an ethyl group at the 3-position and a 2-fluorobenzylthio group at the 2-position .Scientific Research Applications
Antibacterial and Antifungal Activity
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including compounds similar to 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one, have shown significant antibacterial and antifungal activities. Compounds in this category demonstrated higher antifungal activity than fluconazole against Candida fungus species and also showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).
Green Chemistry Approach in Synthesis
- A green chemistry approach has been applied to synthesize thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a more environmentally friendly approach in pharmaceutical chemistry (Shi et al., 2018).
Anti-HIV-1 Activity
- Specific derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and found to possess inhibitory properties against the Human Immunodeficiency Virus (HIV-1). This indicates potential applications in antiviral drug development (Novikov et al., 2004).
Anticancer Applications
- Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been found to induce apoptosis in breast cancer cells, offering a potential pathway for the development of new anticancer agents (Gad et al., 2020).
Novel Heterocyclic Systems
- Research has explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. These findings are significant for developing novel pharmacologically active compounds (Sirakanyan et al., 2015).
Anti-Proliferative Studies
- Research on 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols, which are structurally related to the compound , showed significant anti-proliferative activities on cancer cell lines, indicating their potential as cancer treatment agents (Harsha et al., 2018).
Future Directions
Properties
IUPAC Name |
3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECYFHSHKFHKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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